molecular formula C9H9NOS B12003396 4-Hydroxy-2,3-dimethylphenyl thiocyanate CAS No. 6186-84-1

4-Hydroxy-2,3-dimethylphenyl thiocyanate

Cat. No.: B12003396
CAS No.: 6186-84-1
M. Wt: 179.24 g/mol
InChI Key: MEAPBUJZGUYSGO-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethylphenyl thiocyanate is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of a hydroxyl group, two methyl groups, and a thiocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dimethylphenyl thiocyanate typically involves the thiocyanation of 4-Hydroxy-2,3-dimethylphenyl derivatives. One common method is the reaction of 4-Hydroxy-2,3-dimethylphenyl halides with alkali thiocyanates in aqueous media . This reaction proceeds under mild conditions and yields the desired thiocyanate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiocyanation processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dimethylphenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The thiocyanate group can be reduced to form thiols.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and related sulfur-containing compounds.

    Substitution: A variety of substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxy-2,3-dimethylphenyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dimethylphenyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.

    4-Hydroxyphenyl thiocyanate: Similar structure but without the methyl groups, affecting its steric and electronic properties.

    2,3-Dimethylphenyl thiocyanate: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.

Uniqueness

4-Hydroxy-2,3-dimethylphenyl thiocyanate is unique due to the combination of hydroxyl, methyl, and thiocyanate groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6186-84-1

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(4-hydroxy-2,3-dimethylphenyl) thiocyanate

InChI

InChI=1S/C9H9NOS/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4,11H,1-2H3

InChI Key

MEAPBUJZGUYSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)SC#N)O

Origin of Product

United States

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